3-Pyridylacetic acid hydrochloride
Overview
Description
3-Pyridylacetic acid hydrochloride: is a chemical compound with the molecular formula C7H7NO2 · HCl. It is a derivative of pyridine, characterized by the presence of a carboxylic acid group attached to the third position of the pyridine ring. This compound is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals .
Mechanism of Action
Target of Action
3-Pyridylacetic acid hydrochloride is a higher homologue of nicotinic acid, a breakdown product of nicotine and other tobacco alkaloids . It is also a metabolite of Nicotine
Mode of Action
It is known to be a strong acid, reactive with amines/alcohols/acids, and an organic catalyst .
Biochemical Pathways
This compound is part of the nicotine degradation pathway . It is formed from 4-(3-pyridyl)-butanoate
Pharmacokinetics
It is known that the compound is a strong acid, which may influence its absorption and distribution within the body .
Result of Action
This compound is used for the treatment of skeletal disorders as it inhibits osteoclast-mediated bone resorption and modulates bone metabolism
Action Environment
It is known that the compound is hygroscopic , which means it absorbs moisture from the environment, potentially affecting its stability.
Biochemical Analysis
Biochemical Properties
3-Pyridylacetic acid hydrochloride can react with amines, alcohols, and carboxylic acids, and can also act as an acid in the reaction . It is part of the nicotine degradation pathway
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-methylpyridine: The preparation of 3-Pyridylacetic acid hydrochloride can start from 3-methylpyridine.
From 3-vinylpyridine: Another method involves the reaction of 3-vinylpyridine with morpholine and sulfur, followed by hydrolysis with hydrochloric acid.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts like Raney’s nickel and solvents such as ethanol is common in these processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Pyridylacetic acid hydrochloride can undergo oxidation reactions, typically forming pyridine derivatives with higher oxidation states.
Reduction: The compound can be reduced to form various reduced pyridine derivatives.
Substitution: It can participate in substitution reactions, where the carboxylic acid group or the pyridine ring can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or Raney’s nickel.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under conditions like reflux or room temperature
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of pyrimidine penicillins and cephalosporins .
Biology:
- Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine:
- Serves as an intermediate in the synthesis of pharmaceuticals, including anti-osteoporotic agents like risedronate sodium .
Industry:
Comparison with Similar Compounds
- 2-Pyridylacetic acid hydrochloride
- 4-Pyridylacetic acid hydrochloride
- 3-Pyrrolidinol hydrochloride
Comparison:
- 2-Pyridylacetic acid hydrochloride: Similar structure but with the carboxylic acid group at the second position. It may exhibit different reactivity and biological activity.
- 4-Pyridylacetic acid hydrochloride: The carboxylic acid group is at the fourth position, leading to variations in chemical behavior and applications.
- 3-Pyrrolidinol hydrochloride: Contains a pyrrolidine ring instead of a pyridine ring, resulting in distinct chemical properties and uses .
3-Pyridylacetic acid hydrochloride is unique due to its specific position of the carboxylic acid group on the pyridine ring, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2-pyridin-3-ylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCCOEWNFXXUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6419-36-9 | |
Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6419-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-pyridylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Pyridylacetic acid hydrochloride in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for pharmaceuticals. For instance, it's a key intermediate in the synthesis of Risedronate sodium, a drug used to treat osteoporosis. [] The compound's structure, featuring both a pyridine ring and a carboxylic acid group, allows for diverse chemical modifications, making it suitable for developing various pharmaceutical compounds.
Q2: Are there alternative synthesis routes for this compound, and what are their advantages?
A2: Yes, besides traditional methods, researchers have developed novel synthetic approaches. One such method uses the chlorination side product of 3-methylpyridine, 2-chloro-3-methylpyridine, as the starting material. [] This method offers an advantage by utilizing a readily available side product, potentially reducing waste and production costs. Another approach utilizes 3-vinylpyridine as the starting material in a two-step reaction. [] This process boasts high yields (above 86%) and operational simplicity, highlighting its efficiency for this compound production.
Q3: How does this compound interact with metal ions, and what are the structural features of these interactions?
A3: 3-Pyridylacetic acid, in its deprotonated form, acts as a flexible ligand, coordinating with metal ions through its nitrogen atom on the pyridine ring and oxygen atoms from the carboxylate group. Studies show that it can form coordination polymers with various metal ions. For instance, with Cadmium(II), it forms a two-dimensional layered structure where the Cadmium ion is octahedrally coordinated. [] Similarly, it creates a three-dimensional framework with Manganese(II) through a network of coordination bonds and hydrogen bonding interactions. [] In the case of Copper(II), the interaction leads to a two-dimensional sheet-like structure further connected by hydrogen bonds, forming a three-dimensional framework. [] These examples illustrate the versatility of this compound in constructing diverse metal-organic frameworks.
Q4: What analytical techniques are commonly employed for the characterization of this compound?
A4: Various analytical techniques are used to characterize this compound, confirming its identity and purity. These include:
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